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Cat. No.: B111719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the sensory

evaluation of pyrazine compounds. Pyrazines are a critical class of aromatic compounds known

for their roasted, nutty, earthy, and bell pepper-like aromas, making them significant in the food,

beverage, and pharmaceutical industries.[1][2] Accurate sensory assessment is crucial for

quality control, product development, and understanding structure-activity relationships.

Introduction to Pyrazine Sensory Evaluation
Pyrazines are heterocyclic aromatic organic compounds that significantly contribute to the

desirable flavors of cooked or roasted foods.[1] Their formation is often linked to the Maillard

reaction between amino acids and reducing sugars during heating.[1] Due to their low odor

thresholds, even trace amounts of pyrazines can have a profound impact on the overall

sensory profile of a product.[2] Sensory evaluation, therefore, plays a pivotal role in

characterizing and quantifying the impact of these potent aroma compounds.

This document outlines several key sensory evaluation techniques applicable to pyrazine

analysis, including threshold determination, difference testing, and descriptive analysis,

supplemented by instrumental correlation methods.
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The sensory potency of pyrazine compounds is best understood through their odor and taste

thresholds. The following table summarizes reported threshold values for several common

pyrazines, providing a quantitative basis for their sensory impact.

Pyrazine
Compound

Odor Threshold (in
water, ppb)

Taste Threshold (in
water, ppb)

Predominant
Sensory
Descriptors

2-Acetyl-3-

ethylpyrazine
~1000[3] 10[3]

Nutty, raw potato,

earthy, popcorn, corn

chip, meaty[3]

2-Acetylpyrazine 62[3] 10000[3]

Popcorn, nutty, bread

crust, corn chip,

chocolate, hazelnut[3]

2,3-Dimethylpyrazine 2500-35000[3] Not widely reported
Nutty, cocoa, coffee,

potato, meaty[3]

2-Ethyl-3,5-

dimethylpyrazine
1[3] Not widely reported

Cocoa, chocolate,

nutty, burnt almond[3]

2,3,5-

Trimethylpyrazine
400[3] Not widely reported

Roasted nuts

(hazelnut, peanut),

baked potato,

cocoa[3]

2-Methylpyrazine - - Roasted, peanut[4]

2,5-Dimethylpyrazine - - Roasted, peanut[4]

2,6-Dimethylpyrazine - - Roasted, peanut

2-Isobutyl-3-

methoxypyrazine
0.002 - Green bell pepper

2-Isopropyl-3-

methoxypyrazine
0.002 - Earthy, potato
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Threshold Determination: Ascending Forced-Choice
(AFC) Method (Based on ASTM E679)
This protocol determines the detection or recognition threshold of a pyrazine compound.[5][6]

[7]

Objective: To determine the lowest concentration of a pyrazine compound that is detectable or

recognizable.

Materials:

Pyrazine compound of interest

Odor-free water or other appropriate solvent/base

Glass sniffing jars or vials with Teflon-lined caps

Graduated pipettes and volumetric flasks

Panel of 15-30 trained sensory assessors

Procedure:

Sample Preparation:

Prepare a stock solution of the pyrazine compound in the chosen solvent.

Create a series of ascending concentrations by serial dilution. The concentration steps

should be logarithmic (e.g., a factor of 2 or 3).

Presentation:

For each concentration level, present three samples to the assessor: two blanks (solvent

only) and one containing the pyrazine compound.[8][9]

The position of the odd sample should be randomized for each set.

Evaluation:
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Assessors are instructed to sniff each sample from left to right.

They must identify the "odd" sample, even if they have to guess.

Data Analysis:

The individual threshold is the concentration at which the assessor correctly identifies the

odd sample in a predetermined number of consecutive presentations (e.g., three).

The group threshold is calculated as the geometric mean of the individual thresholds.

Difference Testing: Triangle Test (Based on ASTM
E1885)
The triangle test is used to determine if a perceptible sensory difference exists between two

samples.[10][11][12]

Objective: To determine if a change in a product (e.g., due to a different pyrazine concentration)

results in a perceivable difference.

Materials:

Two product samples (A and B)

Identical presentation vessels (e.g., cups, glasses)

Palate cleansers (e.g., unsalted crackers, filtered water)

Panel of 20-40 trained sensory assessors

Procedure:

Sample Preparation and Presentation:

Present each assessor with three coded samples. Two samples are identical, and one is

different (e.g., AAB, BBA, ABA, BAB, BAA, ABB).[13]
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The order of presentation of the six possible combinations should be balanced across the

panel.[13]

Evaluation:

Assessors are instructed to evaluate the samples from left to right and identify the odd

sample.[12][14]

A forced choice is required.[12]

Data Analysis:

The number of correct identifications is tallied.

Statistical tables for the triangle test are used to determine if the number of correct

responses is statistically significant at a chosen confidence level (e.g., p < 0.05).

Difference Testing: Duo-Trio Test
The duo-trio test is another method to determine if a sensory difference exists between two

samples.[15][16][17]

Objective: To determine if a sample is perceptibly different from a reference sample.

Materials:

Reference sample (R) and test sample (T)

Identical presentation vessels

Palate cleansers

Panel of 20-40 trained sensory assessors

Procedure:

Sample Preparation and Presentation:

Present each assessor with an identified reference sample (R).[15]
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Then, present two coded samples, one of which is identical to the reference (R) and the

other is the test sample (T).[15]

The order of the two coded samples (RT and TR) should be balanced across the panel.

Evaluation:

Assessors are asked to identify which of the two coded samples is the same as the

reference.

Data Analysis:

The number of correct identifications is counted.

Statistical tables for the duo-trio test are used to determine if the number of correct

responses is statistically significant.

Descriptive Analysis
Descriptive analysis provides a detailed sensory profile of a product.

Objective: To identify, describe, and quantify the sensory attributes of a product containing

pyrazine compounds.

Materials:

Product sample(s)

Reference standards for different aroma attributes (e.g., roasted peanut, coffee, bell pepper)

Panel of 8-12 highly trained sensory assessors

Sensory evaluation software for data collection

Procedure:

Lexicon Development:
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The panel, through a series of sessions, develops a list of descriptive terms (a lexicon)

that characterize the aroma and flavor of the product(s).

Training:

Assessors are trained to use the lexicon consistently and to rate the intensity of each

attribute on a numerical scale (e.g., a 15-point scale).

Evaluation:

Samples are presented to the assessors in a monadic, randomized, and balanced order.

Assessors rate the intensity of each attribute for each sample.

Data Analysis:

The intensity ratings are averaged across assessors for each attribute and each product.

Statistical analysis (e.g., ANOVA, PCA) is used to identify significant differences between

products.

Instrumental Correlation
For a comprehensive understanding, sensory data should be correlated with instrumental

analysis.

Gas Chromatography-Olfactometry (GC-O): This technique separates volatile compounds

and allows a trained assessor to sniff the effluent from the gas chromatograph to identify

odor-active compounds.[8][18][19][20][21]

Gas Chromatography-Mass Spectrometry (GC-MS): This method is used to identify and

quantify the pyrazine compounds present in a sample.[22][23]

Electronic Nose (E-Nose): An electronic nose uses an array of chemical sensors to create a

"fingerprint" of a sample's aroma, which can be correlated with sensory panel data.[24][25]

[26][27][28]
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Experimental Workflow for Pyrazine Sensory Evaluation
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Caption: Workflow for the sensory evaluation of pyrazine compounds.
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Caption: Logical flow of Triangle and Duo-Trio difference tests.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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